molecular formula C22H26N4 B11656458 4-{(1E,3E)-3-[(2Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinylidene]prop-1-en-1-yl}-N,N-dimethylaniline

4-{(1E,3E)-3-[(2Z)-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)hydrazinylidene]prop-1-en-1-yl}-N,N-dimethylaniline

Cat. No.: B11656458
M. Wt: 346.5 g/mol
InChI Key: UWOSJUZJGCQFTD-OQXHBXOGSA-N
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Description

4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE is a complex organic compound with a unique structure that includes a dihydroisoquinoline moiety and a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE typically involves multiple steps:

    Formation of the dihydroisoquinoline moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Hydrazine linkage formation: The dihydroisoquinoline intermediate is then reacted with hydrazine or a hydrazine derivative under controlled conditions to form the hydrazine linkage.

    Final coupling: The hydrazine-linked intermediate is coupled with N,N-dimethylaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine linkage, leading to the formation of azine derivatives.

    Reduction: Reduction reactions can target the double bonds in the structure, potentially leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Azine derivatives.

    Reduction: Saturated derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the structure-activity relationship to optimize these properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique chemical properties could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydrazine linkage and dihydroisoquinoline moiety could play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE
  • 4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE

Uniqueness

The uniqueness of 4-[(1E,3E)-3-[2-(3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)HYDRAZIN-1-YLIDENE]PROP-1-EN-1-YL]-N,N-DIMETHYLANILINE lies in its specific combination of structural features. The presence of both a dihydroisoquinoline moiety and a hydrazine linkage sets it apart from other compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C22H26N4

Molecular Weight

346.5 g/mol

IUPAC Name

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-3,3-dimethyl-4H-isoquinolin-1-amine

InChI

InChI=1S/C22H26N4/c1-22(2)16-18-9-5-6-10-20(18)21(24-22)25-23-15-7-8-17-11-13-19(14-12-17)26(3)4/h5-15H,16H2,1-4H3,(H,24,25)/b8-7+,23-15+

InChI Key

UWOSJUZJGCQFTD-OQXHBXOGSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2C(=N1)N/N=C/C=C/C3=CC=C(C=C3)N(C)C)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=N1)NN=CC=CC3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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